Methyl 3-hydroxy-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, which significantly influences its chemical properties and reactivity
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-hydroxy-4-(trifluoromethyl)benzoate are currently unknown
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, is 1.81 (iLOGP), 2.3 (XLOGP3), 3.35 (WLOGP), 2.36 (MLOGP), and 2.29 (SILICOS-IT), with a consensus Log Po/w of 2.42 . These properties may impact the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)benzoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the trifluoromethylated benzene is coupled with a suitable ester precursor under palladium catalysis
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 3-oxo-4-(trifluoromethyl)benzoate
Reduction: 3-hydroxy-4-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like increased stability and hydrophobicity
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-fluoro-4-hydroxybenzoate
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased acidity of the hydroxyl group and enhanced reactivity in substitution reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-hydroxy-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJCCNJDGUZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193409 | |
Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-88-6 | |
Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126541-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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